benzyl N-(1,4-diazepan-6-yl)carbamate
Description
Benzyl N-(1,4-diazepan-6-yl)carbamate is a carbamate-protected amine derivative featuring a seven-membered 1,4-diazepane ring. The benzyl carbamate group (-O(CO)NH-) serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and bioactive molecules. Its structural framework allows for selective deprotection under hydrogenolysis conditions (e.g., H₂/Pd), making it advantageous in multi-step syntheses .
Properties
CAS No. |
2639414-51-8 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl N-(1,4-diazepan-6-yl)carbamate involves a series of organic synthesis stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
As of now, this compound is not widely used in industrial production or large-scale applications. The methods for its industrial production would likely involve optimization of the laboratory synthesis procedures to scale up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1,4-diazepan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The benzyl group or the carbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce amines .
Scientific Research Applications
Benzyl N-(1,4-diazepan-6-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which benzyl N-(1,4-diazepan-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the 1,4-Diazepane Family
AAZTA-Et (2,2′-((1,4-Bis(carboxymethyl)-6-ethyl-1,4-diazepan-6-yl)azanediyl)diacetic Acid)
- Structure : Contains a 1,4-diazepane core with ethyl and carboxymethyl substituents.
- Function : Designed as a chelating agent for metal ions (e.g., Gd³⁺), making it valuable in MRI contrast agents.
- Key Differences : Unlike benzyl N-(1,4-diazepan-6-yl)carbamate, AAZTA-Et lacks a protective group and instead focuses on metal coordination through carboxylate arms. This confers high aqueous solubility and thermodynamic stability in complexes .
6-Benzyl-1,4-diazepan-6-ylamine (3b)
- Structure : Features a benzyl group directly attached to the diazepane ring’s nitrogen.
- Function : Serves as a precursor in organic synthesis.
- Key Differences : The absence of a carbamate group reduces steric hindrance, allowing faster reactivity in alkylation or acylation reactions. However, the unprotected amine requires careful handling under inert conditions .
Carbamate-Protected Amine Analogs
tert-Butyl Carbamate (Boc) Derivatives
- Structure : Uses a tert-butyl group (-O(CO)NH-C(CH₃)₃) for amine protection.
- Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid, TFA).
- Comparison: Boc groups are more labile under acidic conditions than benzyl carbamates, which require hydrogenolysis. Boc is preferred in peptide synthesis due to orthogonal compatibility with other protective groups, whereas benzyl carbamates are stable in basic environments .
Dibenzyl-Protected Amines
- Structure : Utilizes two benzyl groups (-NH(CH₂Ph)₂) for amine protection.
- Deprotection: Requires prolonged hydrogenolysis or stronger catalysts (e.g., Pd(OH)₂/C).
- Comparison : Dibenzyl protection offers higher stability but complicates deprotection steps. Benzyl carbamates strike a balance between stability and ease of removal, making them versatile in medicinal chemistry .
Functional and Physicochemical Properties
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